MK-0434

Prostate histopathology Benign prostatic hyperplasia Tissue morphometry

MK-0434 delivers 25% greater prostatic epithelial regression vs finasteride, enabling focused epithelial mechanism studies. Rapid DHT suppression occurs within 24h post-dose, simplifying acute pharmacodynamic investigations. Choose MK-0434 as a reference standard or positive control for 5α-reductase inhibition assays.

Molecular Formula C25H31NO2
Molecular Weight 377.5 g/mol
CAS No. 134067-56-4
Cat. No. B1677221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0434
CAS134067-56-4
Synonyms17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one
MK 0434
MK 434
MK-0434
MK-434
Molecular FormulaC25H31NO2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C
InChIInChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1
InChIKeyZYTQEOWFSVTRLX-QKONGSNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0434 (CAS 134067-56-4): Selective Steroidal 5α-Reductase Type 2 Inhibitor for Androgen-Dependent Research


MK-0434 (CAS 134067-56-4), also designated MK-434, is a synthetic 4-azasteroid that functions as a selective, orally active inhibitor of steroid 5α-reductase type 2 (SRD5A2) [1]. It is a steroidal hormone antagonist structurally related to finasteride [1]. First disclosed by Merck & Co. in the 1990s, MK-0434 was investigated clinically for androgen-dependent conditions including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer, though it was never commercialized [1][2]. In human studies, single oral doses up to 100 mg were well-tolerated, with no significant adverse effects reported in healthy male volunteers [3].

Why 5α-Reductase Inhibitors Are Not Interchangeable: Differential Tissue Compartment Effects of MK-0434 vs. Finasteride


Despite belonging to the same 4-azasteroid class, MK-0434 exhibits demonstrably different pharmacological effects on prostatic tissue compartments compared to the benchmark compound finasteride [1]. The assumption that all 5α-reductase inhibitors produce equivalent histopathological outcomes is directly contradicted by quantitative morphometric data. In a head-to-head canine study, MK-0434 and finasteride produced distinct patterns of glandular and stromal regression despite both reducing prostatic volume [1]. This indicates that molecular differences in binding kinetics or tissue distribution translate into meaningfully divergent biological outcomes. Consequently, substitution with generic finasteride or alternative 5α-reductase inhibitors without empirical validation would introduce uncontrolled variability in experimental outcomes, particularly in studies focused on prostate histopathology or androgen-dependent tissue remodeling. The quantitative evidence presented below establishes the precise dimensions of this differentiation.

MK-0434 Product-Specific Quantitative Evidence: Comparative Data vs. Finasteride


MK-0434 Produces Greater Epithelial Compartment Regression in Hyperplastic Prostate Tissue Compared to Finasteride

In a 16-week oral dosing study in dogs with hyperplastic prostates, MK-0434 (1 mg/kg/day) induced a 77% mean reduction from baseline in prostatic epithelial compartment volume, whereas finasteride at the same dose and duration produced a 52% reduction [1]. This represents a 48% greater epithelial regression effect for MK-0434 relative to finasteride. Notably, the effect on the glandular lumen compartment was equivalent between the two compounds (-58% for both) [1].

Prostate histopathology Benign prostatic hyperplasia Tissue morphometry

MK-0434 Exhibits Differential Smooth Muscle Compartment Reduction Relative to Finasteride

In the same head-to-head canine study, MK-0434 produced a 42% mean reduction from baseline in the prostatic smooth muscle compartment, whereas finasteride produced only a 29% reduction [1]. The difference of 13 percentage points translates to a 45% greater relative reduction in smooth muscle volume with MK-0434 compared to finasteride. Meanwhile, effects on fibrovascular stroma were comparable (-38% for MK-0434 vs. -41% for finasteride) [1].

Smooth muscle Prostate histology Tissue remodeling

MK-0434 Demonstrates Selective Inhibition of 5α-Reductase Type 2 Isoform

MK-0434 acts as a selective inhibitor of the type 2 isozyme of 5α-reductase (SRD5A2), the predominant isoform expressed in the prostate, genital skin, and hair follicles [1]. This selectivity profile is distinct from dual inhibitors such as dutasteride, which targets both type 1 and type 2 isoforms and has been associated with altered glucocorticoid metabolism and metabolic adverse effects [2].

Isoform selectivity Enzyme inhibition 5α-reductase type 2

MK-0434 Exhibits Nonlinear Pharmacokinetics with Dose-Proportional DHT Suppression Plateau Above 5 mg

In a single-rising-dose study (0.1-100 mg) in healthy male volunteers, MK-0434 produced a maximum reduction in serum dihydrotestosterone (DHT) of approximately 50%, which occurred at all doses ≥5 mg (10, 25, 50, and 100 mg) [1]. The maximal DHT suppression was observed at 24 hours post-dose and maintained through 48 hours [1]. Notably, Cmax and AUC increased less than proportionally with dose, indicating nonlinear absorption [1]. Serum testosterone levels remained unaffected at these single doses [1]. This plateau in DHT suppression differs from dutasteride, which can achieve >90% DHT suppression with chronic dosing due to its dual isoform inhibition.

Pharmacokinetics DHT suppression Dose-response

MK-0434 Demonstrates Favorable Tolerability Profile in Single-Dose Human Studies

In a Phase I single-rising-dose study, MK-0434 administered at doses up to 100 mg was without significant adverse effects in healthy male volunteers [1]. The study explicitly concluded that MK-0434 is a well-tolerated, potent, orally active 5α-reductase inhibitor in man [1]. This tolerability profile at doses achieving maximal DHT suppression (≥5 mg) suggests a favorable therapeutic window.

Tolerability Safety pharmacology Phase I clinical

MK-0434 Optimal Application Scenarios Based on Verified Differentiation Evidence


Comparative Prostate Histopathology Studies Requiring Differential Epithelial vs. Stromal Effects

Based on direct head-to-head evidence showing MK-0434 produces 77% epithelial volume reduction compared to 52% with finasteride [1], this compound is particularly well-suited for studies designed to elucidate the differential contributions of glandular and stromal compartments to benign prostatic hyperplasia pathogenesis. The enhanced epithelial effect of MK-0434 provides a distinct pharmacological tool for dissecting tissue-specific androgen signaling pathways.

Pharmacological Research Requiring Partial (50%) Rather Than Near-Complete DHT Suppression

Given the documented DHT suppression ceiling of approximately 50% at doses ≥5 mg in humans [1], MK-0434 is uniquely positioned for studies investigating the dose-response relationship of androgen ablation. Unlike finasteride (~70% suppression) or dutasteride (>90% suppression), MK-0434 enables controlled, intermediate-level DHT reduction, allowing researchers to study threshold-dependent androgen effects without complete pathway blockade.

Smooth Muscle-Focused Benign Prostatic Hyperplasia Research

With demonstrated 42% smooth muscle compartment reduction compared to only 29% for finasteride [1], MK-0434 offers a differentiated tool for studies targeting the dynamic, α-adrenergic-responsive smooth muscle component of BPH pathophysiology. This enhanced smooth muscle effect may be particularly relevant for research into combination therapies or mechanisms underlying lower urinary tract symptom improvement.

Type 2 Isoform-Selective 5α-Reductase Inhibition Studies Requiring Type 1 Isoform Preservation

MK-0434's selective inhibition of 5α-reductase type 2 [1] makes it a preferred research tool over dual inhibitors like dutasteride when preservation of type 1 isozyme activity is experimentally necessary. This is particularly relevant for studies of neurosteroid biosynthesis or glucocorticoid metabolism where type 1 inhibition may introduce confounding metabolic effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0434

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.